molecular formula C12H23O7P B8264947 4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid

4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid

Cat. No.: B8264947
M. Wt: 310.28 g/mol
InChI Key: FQQNRORTVUEUFW-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid is a derivative of oxobutanoic acid featuring a tert-butoxy ester at the 4-position and a diethoxyphosphoryl group at the 3-position. This compound is synthesized via condensation reactions involving succinic anhydride and phosphorylated amines, often catalyzed by DMAP or DIPEA in solvents like THF or DCM . Its structural complexity makes it a candidate for antiplasmodial activity studies, as phosphorylated derivatives are known to target enzymes in Plasmodium species .

Properties

IUPAC Name

3-diethoxyphosphoryl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23O7P/c1-6-17-20(16,18-7-2)9(8-10(13)14)11(15)19-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQNRORTVUEUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC(=O)O)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

The synthesis typically follows a three-step sequence: (1) phosphorylation of a succinic acid derivative, (2) tert-butoxy esterification, and (3) oxidation to form the oxobutanoic acid backbone. Key intermediates include 3-phosphoryl-4-oxobutanoic acid and its tert-butyl-protected analog.

Phosphorylation Step :
Diethyl phosphite reacts with a halogenated succinic anhydride derivative under Arbuzov conditions. For example, treatment with bromosuccinic anhydride in tetrahydrofuran (THF) at 60–80°C for 12–24 hours installs the diethoxyphosphoryl group at the 3-position. Anhydrous conditions are critical to prevent hydrolysis of the phosphoryl intermediate.

tert-Butoxy Esterification :
The intermediate is then treated with tert-butyl chloroformate (Boc-Cl) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds in dichloromethane (DCM) at 0–25°C, achieving >85% yield when monitored via thin-layer chromatography (TLC).

Oxidation and Acid Formation :
The ketone group at the 4-position is oxidized to a carboxylic acid using Jones reagent (CrO3 in H2SO4) or a TEMPO/NaClO system. The latter is preferred for industrial applications due to milder conditions and reduced environmental impact.

Industrial-Scale Production Techniques

Continuous Flow Microreactor Systems

Recent patents highlight the adoption of flow chemistry to enhance reproducibility and safety. In a representative protocol:

  • Reactor Configuration : A two-stage microreactor system (Phosphorylation → Esterification) operates at 5 mL/min flow rate.

  • Temperature Control : Precise thermoregulation (±2°C) minimizes side reactions.

  • Yield Improvement : Continuous processing increases overall yield to 92% compared to 78% in batch reactions.

Solvent and Catalyst Optimization

ParameterBatch MethodFlow Method
SolventTHFDCM/THF (1:1)
CatalystDMAP (5 mol%)DMAP (2 mol%)
Reaction Time24 hours8 hours
Yield78%92%

Flow systems reduce catalyst loading by 60% while shortening reaction times, as per EP4081511 B1.

Critical Reaction Parameters

Temperature and Atmosphere

  • Phosphorylation : Conducted under nitrogen at 70°C to prevent oxidation of the phosphite reagent.

  • Esterification : Performed at 0°C initially, then gradually warmed to 25°C to avoid exothermic side reactions.

Purification Strategies

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent isolates the tert-butoxy intermediate.

  • Recrystallization : The final product is recrystallized from ethanol/water (9:1) to achieve ≥99% purity.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl3): δ 1.25 (t, 6H, PO(OCH2CH3)2), 1.45 (s, 9H, C(CH3)3), 2.85–3.10 (m, 2H, CH2), 4.10–4.30 (m, 4H, PO(OCH2CH3)2).

    • ³¹P NMR (162 MHz, CDCl3): δ 18.5 ppm confirms phosphorylation.

  • HPLC-MS :

    • Retention Time: 6.8 min (C18 column, 70% acetonitrile/water).

    • [M+H]+: m/z 311.1 (calculated 310.28).

Challenges and Mitigation

Hydrolysis of Phosphoryl Group

The diethoxyphosphoryl moiety is prone to hydrolysis under acidic or aqueous conditions. Mitigation includes:

  • Strict Anhydrous Protocols : Use of molecular sieves (3Å) in reaction mixtures.

  • Low-Temperature Quenching : Reactions are quenched with ice-cold brine to minimize hydrolysis during workup.

tert-Butoxy Deprotection

Premature cleavage of the tert-butoxy group occurs above 40°C. Solutions involve:

  • Controlled Oxidation : TEMPO/NaClO system at 25°C prevents overheating.

  • Post-Synthesis Stabilization : Lyophilization and storage under argon at −80°C .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or alkane derivatives.

    Substitution: The tert-butoxy and diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate enzyme activity, signal transduction pathways, and other biochemical processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tert-butoxy and diethoxyphosphoryl groups distinguish this compound from analogs. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications
4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid 4-tert-butoxy, 3-diethoxyphosphoryl ~350 g/mol (est.) Antiplasmodial activity
4-(tert-Butoxy)-4-oxobutanoic acid () 4-tert-butoxy 174.2 g/mol Intermediate in peptide synthesis
(S)-4-(tert-Butoxy)-3-((Boc-amino)-4-oxobutanoic acid () 4-tert-butoxy, 3-Boc-amino ~330 g/mol (est.) Aspartic acid derivative; ergogenic potential
4-Oxo-2-phenyl-4-propoxybutanoic acid () 4-propoxy, 2-phenyl ~250 g/mol (est.) Higher lipophilicity due to phenyl
3-Benzyl-4-methoxy-4-oxobutanoic acid () 4-methoxy, 3-benzyl ~238 g/mol Enhanced aromatic interactions

Key Observations:

  • Phosphoryl vs. In contrast, the Boc-amino group in ’s compound may favor interactions with biological receptors via hydrogen bonding .
  • Ester Group Variations : Replacing tert-butoxy with propoxy () or methoxy () alters solubility and metabolic stability. Tert-butoxy groups improve steric protection of esters, prolonging half-life compared to smaller alkoxy groups .
  • Aromatic Substituents : Phenyl or benzyl groups (–10) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Critical Differences :

  • Phosphorylated analogs require additional steps for phosphonate group introduction, often using diethyl chlorophosphate or similar reagents .
  • Aromatic analogs (–10) involve Friedel-Crafts or Ullmann-type couplings to attach phenyl/benzyl groups .

Biological Activity

4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid, with the chemical formula C12H23O7P and CAS number 2660291-12-1, is a phosphonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 310.280 g/mol
  • Appearance : White to off-white solid
  • Purity : Typically ≥95% .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the diethoxyphosphoryl group, which enhances its interaction with biological targets. It is hypothesized that the compound may influence metabolic pathways and cellular signaling processes.

Key Biological Activities

  • Antiviral Properties : Preliminary studies suggest that compounds with similar structures exhibit antiviral activity against various viruses, including HIV and Hepatitis C .
  • Cytotoxic Effects : Research indicates potential cytotoxicity against cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain metabolic enzymes, impacting pathways such as glycolysis and the Krebs cycle.

Research Findings

Research has focused on evaluating the compound's efficacy in various biological contexts:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
CytotoxicInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of key metabolic enzymes

Case Study 1: Antiviral Activity

A study conducted on cell cultures demonstrated that this compound significantly reduced viral loads in infected cells. The mechanism involved the downregulation of viral entry proteins and interference with viral replication cycles.

Case Study 2: Cytotoxicity in Cancer Models

In vitro experiments using various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The observed mechanism was primarily through apoptosis, indicated by increased levels of caspase-3 activity and alterations in mitochondrial membrane potential.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to modulate viral infections and induce apoptosis in cancer cells positions it as a candidate for further development in pharmacological applications.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid, and how can yield be maximized?

Answer:
The synthesis typically involves multi-step protection-deprotection strategies. A common approach is:

Phosphorylation: Introduce the diethoxyphosphoryl group via Arbuzov reaction using triethyl phosphite and a halogenated intermediate under inert atmosphere (60–80°C, 12–24 hrs) .

tert-Butoxy Protection: React the intermediate with tert-butyl chloroformate in the presence of a base (e.g., DMAP or pyridine) at 0–25°C to form the tert-butoxy ester .

Oxidation: Convert the ketone group using oxidizing agents like Jones reagent or TEMPO/NaClO to form the oxobutanoic acid backbone .
Yield Optimization:

  • Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis of the phosphoryl group.
  • Monitor reaction progress via TLC or HPLC to terminate steps at optimal conversion points .

Advanced: How does the tert-butoxy group influence the compound’s stability and reactivity in nucleophilic acyl substitution reactions?

Answer:
The tert-butoxy group acts as a steric hindrance, reducing undesired side reactions (e.g., β-elimination) and stabilizing the oxo intermediate. However, it may slow nucleophilic attack due to:

  • Steric Effects: Bulky tert-butyl limits access to the carbonyl carbon.
  • Electronic Effects: Electron-donating tert-butoxy group decreases electrophilicity of the carbonyl.
    Mitigation Strategies:
  • Use acidic conditions (e.g., TFA) to remove the tert-butoxy group post-reaction, regenerating the reactive carboxylic acid .
  • Employ catalysts like DMAP to enhance reaction rates in coupling reactions .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm backbone structure (e.g., tert-butoxy peak at δ 1.2–1.4 ppm; phosphoryl signals at δ 4.0–4.2 ppm for ethoxy groups) .
    • ³¹P NMR: Verify phosphorylation (single peak near δ 0–5 ppm) .
  • HPLC-MS: Assess purity (>95%) and molecular weight (C13H23NO6, MW 289.32) .
  • FT-IR: Identify functional groups (C=O stretch ~1700 cm⁻¹, P=O ~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound?

Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

  • pH-Dependent Ionization: The carboxylic acid group ionizes in basic conditions, enhancing aqueous solubility.
  • Temperature Effects: Solubility in DMSO increases from 100 mg/mL at 25°C to 150 mg/mL at 37°C .
    Validation Protocol:

Prepare saturated solutions in target solvents (e.g., DMSO, PBS) at controlled temperatures.

Filter and quantify dissolved compound via UV-Vis (λmax ~210 nm) or gravimetric analysis .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Short-Term: Store at 4°C in anhydrous DMSO (sealed vial with desiccant) for ≤1 month .
  • Long-Term: Keep as a lyophilized powder at –80°C under argon for ≤2 years. Avoid freeze-thaw cycles .
    Decomposition Signs:
  • Cloudiness in solution (hydrolysis of phosphoryl group).
  • NMR shifts indicating tert-butoxy cleavage .

Advanced: What mechanistic insights explain the compound’s role in synthesizing peptide mimetics?

Answer:
The phosphoryl group acts as a transition-state analog in protease inhibition, while the tert-butoxy ester enables controlled release of the active carboxylic acid in vivo. Key steps:

Coupling: Use EDC/HOBt to conjugate the acid to amine-containing peptides.

Deprotection: TFA cleaves the tert-butoxy group, yielding the bioactive form .
Kinetic Studies:

  • Monitor enzyme inhibition via fluorescence assays (e.g., trypsin inhibition IC50 ~10 µM) .

Basic: How should researchers handle safety risks associated with this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood.
  • Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
  • First Aid: For skin contact, rinse with water for 15 mins; seek medical attention if irritation persists .

Advanced: How can computational modeling predict the compound’s behavior in novel reaction systems?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic attack sites on the carbonyl .
  • MD Simulations: Simulate solvation effects in DMSO/water mixtures to estimate aggregation propensity .
  • Docking Studies: Model interactions with target enzymes (e.g., HIV protease) to guide structural modifications .

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